molecular formula C16H13N3O3S2 B4850446 N-{5-[(phenylsulfonyl)methyl]-1,3,4-thiadiazol-2-yl}benzamide

N-{5-[(phenylsulfonyl)methyl]-1,3,4-thiadiazol-2-yl}benzamide

Cat. No.: B4850446
M. Wt: 359.4 g/mol
InChI Key: BFOFGOZWLMMJCJ-UHFFFAOYSA-N
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Description

N-{5-[(phenylsulfonyl)methyl]-1,3,4-thiadiazol-2-yl}benzamide is a chemical compound that belongs to the class of thiadiazole derivatives Thiadiazoles are heterocyclic compounds containing sulfur and nitrogen atoms in a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{5-[(phenylsulfonyl)methyl]-1,3,4-thiadiazol-2-yl}benzamide typically involves the reaction of 1,3,4-thiadiazole derivatives with benzoyl chloride and phenylsulfonylmethyl reagents. The reaction conditions often include the use of a base such as triethylamine or pyridine to facilitate the nucleophilic substitution reaction. The reaction is usually carried out in an organic solvent like dichloromethane or chloroform at room temperature or under reflux conditions to ensure complete conversion .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions for higher yields and purity, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

N-{5-[(phenylsulfonyl)methyl]-1,3,4-thiadiazol-2-yl}benzamide can undergo various chemical reactions, including:

    Oxidation: The thiadiazole ring can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction of the compound can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Lithium aluminum hydride in tetrahydrofuran or sodium borohydride in ethanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as triethylamine.

Major Products Formed

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of thiol or amine derivatives.

    Substitution: Formation of substituted thiadiazole derivatives with various functional groups.

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-{5-[(phenylsulfonyl)methyl]-1,3,4-thiadiazol-2-yl}benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. In biological systems, it may interfere with signaling pathways, leading to altered cellular responses .

Comparison with Similar Compounds

Similar Compounds

  • N-(phenylsulfonyl)-1,3,4-thiadiazole-2-amine
  • N-(phenylsulfonyl)-1,3,4-thiadiazole-2-carboxamide
  • N-(phenylsulfonyl)-1,3,4-thiadiazole-2-thiol

Uniqueness

N-{5-[(phenylsulfonyl)methyl]-1,3,4-thiadiazol-2-yl}benzamide stands out due to its unique combination of the thiadiazole ring and the benzamide moiety, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

N-[5-(benzenesulfonylmethyl)-1,3,4-thiadiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13N3O3S2/c20-15(12-7-3-1-4-8-12)17-16-19-18-14(23-16)11-24(21,22)13-9-5-2-6-10-13/h1-10H,11H2,(H,17,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFOFGOZWLMMJCJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC2=NN=C(S2)CS(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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